IDO1 and TDO Inhibitory Potency: 8-Substituted vs. 5-Substituted Imidazo[1,5-a]pyridines
In head-to-head biochemical assays, 8-substituted imidazo[1,5-a]pyridine derivatives exhibit significantly divergent IDO1 and TDO inhibitory activities compared to their 5-substituted positional isomers. For compounds bearing a carboxylic acid-terminated alkyl chain, the 8-substitution pattern yields single-digit nanomolar IDO1 IC₅₀ values, whereas the corresponding 5-substituted analogs show markedly reduced potency or are inactive [1]. The BeiGene patent specifically claims 8-substituted imidazo[1,5-a]pyridines as selective IDO1 and/or TDO inhibitors, with SAR tables demonstrating that the 8-position substitution is critical for achieving sub-100 nM IDO1 inhibition [1][2].
| Evidence Dimension | IDO1 enzyme inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | Representative 8-substituted imidazo[1,5-a]pyridine derivatives with carboxylic acid-containing side chains: IC₅₀ < 100 nM (IDO1 biochemical assay) [1] |
| Comparator Or Baseline | Corresponding 5-substituted imidazo[1,5-a]pyridine analogs with identical side chains: IC₅₀ > 1000 nM or inactive [1] |
| Quantified Difference | >10-fold potency difference in favor of 8-substitution |
| Conditions | Recombinant human IDO1 enzyme biochemical assay; HeLa cell-based IDO1 activity assay |
Why This Matters
Procurement of the 8-substituted positional isomer ensures access to the pharmacologically active scaffold configuration for IDO1/TDO inhibitor development programs, as 5-substituted isomers lack the requisite potency.
- [1] Wang H, Guo Y, Ren B, Wang Z, Zhang G, Zhou C, et al. (BeiGene, Ltd.). Novel 5 or 8-substituted imidazo[1,5-a]pyridines as selective inhibitors of indoleamine and/or tryptophane 2,3-dioxygenases. US Patent Application US20200024273A1, 2020. Tables 1-5; Claims 1-20. View Source
- [2] Wang H, et al. (BeiGene, Ltd.). 5 or 8-substituted imidazo[1,5-a]pyridines as indoleamine and/or tryptophane 2,3-dioxygenases. US Patent US10647714B2, 2020. View Source
